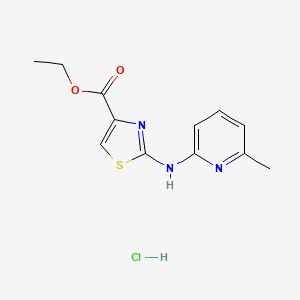

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazoles, such as Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride, are significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was reported to be around 50-70%, with a melting point between 175-202 °C .

Molecular Structure Analysis

The thiazole ring and picoline six-membered ring are nearly coplanar to one another with a dihedral angle between the respective mean planes of 3.2 (6) .

Physical And Chemical Properties Analysis

The yield of the synthesized compound was around 50-70%, with a melting point between 175-202 °C . The Rf value was reported to be between 0.61 and 0.71 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride and related compounds have been explored for their utility in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, research on heterocyclic compounds has led to the synthesis of imidazothiazole and imidazobenzothiazole derivatives, exhibiting anti-inflammatory activity (Abignente et al., 1983).

Anticancer Agent Synthesis

Studies have also focused on the synthesis of potential anticancer agents, where ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride served as a precursor for creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and survival of cancer cells, highlighting their potential in anticancer research (Temple et al., 1983).

Molluscicidal Properties

Another area of interest is the investigation of compounds with molluscicidal properties, which are important for controlling the spread of schistosomiasis. Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride-related compounds have shown promise in this field, contributing to the development of new agents against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

Antimicrobial Studies

The compound has also been modified to study its antimicrobial properties. Derivatives of ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride have been synthesized and tested against various strains of bacteria and fungi, providing insights into the structure-activity relationships critical for antimicrobial efficacy (Desai et al., 2019).

Mechanism of Action

The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues. These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name |

ethyl 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c1-3-17-11(16)9-7-18-12(14-9)15-10-6-4-5-8(2)13-10;/h4-7H,3H2,1-2H3,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCEJGMEJLAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=N2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)